3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Description
The compound “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds that possess various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves various methods. One method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization . This reaction occurs in the presence of THF and TEA at optimized temperature ranges, which derived selenosemicarbazide as intermediates for 2-amino-1,3,4-oxadiazoles derivatives formation as end product .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide”, consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reaction, followed by desulfurization/intramolecular rearrangement . These reactions can yield a maximum of 94% .Future Directions
The future directions for the research on “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their broad range of biological activities, these compounds could be further studied for their potential use in treating various diseases .
properties
IUPAC Name |
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNAKOSQLDCJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide |
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